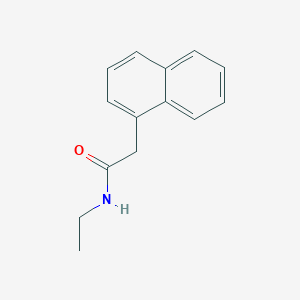

N-ethyl-2-(1-naphthyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-15-14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWOACKMLDZSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Reaction Pathways for N Ethyl 2 1 Naphthyl Acetamide and Its Analogues

General Synthetic Approaches to Naphthyl Acetamides

The synthesis of naphthyl acetamides, including N-ethyl-2-(1-naphthyl)acetamide, relies on established and versatile methods in organic chemistry. These approaches can be broadly categorized into acylation reactions, the use of coupling reagents for amide bond formation, and the chemical modification of existing naphthalene-containing molecules.

Acylation Reactions in Naphthyl Amide Synthesis

Acylation is a primary method for the formation of amides, involving the reaction of an amine with an acylating agent. In the context of naphthyl acetamides, this typically involves the reaction of a naphthylamine derivative with an acetylating agent or, more relevant to the target compound, the reaction of a naphthylacetic acid derivative with an amine.

A common approach is the conversion of a carboxylic acid, such as 1-naphthaleneacetic acid, into a more reactive acyl halide, typically an acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 1-naphthylacetyl chloride is a potent electrophile that readily reacts with an amine, in this case, ethylamine (B1201723), to form the desired N-ethyl-2-(1-naphthyl)acetamide. This is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. youtube.comyoutube.com An alternative acetylating agent is acetic anhydride, which can also react with a suitable naphthylamine precursor.

Amide Bond Formation via Coupling Reagents

To circumvent the often harsh conditions required for acyl halide formation, a wide array of coupling reagents have been developed to facilitate the direct formation of an amide bond from a carboxylic acid and an amine. hepatochem.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. This method is particularly valuable when dealing with sensitive functional groups elsewhere in the molecule.

Commonly employed coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate. The subsequent addition of an amine leads to the formation of the amide bond and a urea (B33335) byproduct. To improve reaction efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often used in catalytic amounts. nih.gov Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP reagent) and uronium salts (e.g., HBTU, HATU), which are known for their high efficiency. nih.gov More recent developments have focused on greener coupling reagents, such as diphenylsilane, which produces only hydrogen and a siloxane as byproducts. rsc.org

| Coupling Reagent Class | Examples | General Features |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Byproduct removal can be an issue. |

| Phosphonium Salts | BOP, PyBOP | High efficiency, but can be expensive and byproducts can be problematic. |

| Uronium Salts | HBTU, HATU, HCTU | Very efficient, often used in peptide synthesis. Potential for side reactions. |

| Triazine Derivatives | DMT-MM | Effective in both organic and aqueous media. |

| "Green" Reagents | Diphenylsilane | Sustainable, with minimal waste generation. |

Modifications of Existing Naphthyl Derivatives

Another synthetic strategy involves the modification of pre-existing naphthyl compounds. For instance, a naphthyl derivative already containing a nitrogen atom at the desired position can be acylated. An example is the acetylation of 2-acetyl-6-aminonaphthalene as a step in a multi-step synthesis. nih.gov

Alternatively, a functional group on the naphthalene (B1677914) ring can be converted into the desired acetamide (B32628) side chain. This could involve, for example, the conversion of a naphthylmethyl halide. 1-(Chloromethyl)naphthalene can be reacted with sodium cyanide to form 1-naphthylacetonitrile. Subsequent hydrolysis of the nitrile group yields 1-naphthaleneacetic acid, which can then be coupled with ethylamine as described previously. bu.edu Another possibility is the direct reduction of a related amide. For example, an appropriately substituted amide can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine, which could then be acylated. libretexts.org The Arndt-Eistert reaction provides a method for one-carbon homologation of a carboxylic acid, which can be a useful tool in constructing the naphthylacetic acid framework from a naphthoic acid precursor. orgsyn.org

Specific Synthetic Routes Involving N-Ethylamine and Naphthalene Precursors

The synthesis of N-ethyl-2-(1-naphthyl)acetamide specifically involves the strategic combination of a naphthalene-containing starting material and ethylamine. This is typically achieved through a well-designed sequence of reactions to ensure the correct connectivity and functional groups in the final product.

Multi-step Reaction Sequences

A plausible and common multi-step synthesis for N-ethyl-2-(1-naphthyl)acetamide would start from 1-naphthaleneacetic acid. This approach can be broken down into the following key steps:

Activation of the Carboxylic Acid : 1-Naphthaleneacetic acid is first converted into a more reactive form. This is typically done by reacting it with thionyl chloride (SOCl₂) to form the acid chloride, 1-naphthylacetyl chloride. This reaction is often performed in an inert solvent.

Amide Bond Formation : The resulting 1-naphthylacetyl chloride is then reacted with ethylamine. quora.com The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is a nucleophilic acyl substitution reaction. quora.com Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to act as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. youtube.com Alternatively, one equivalent of the amine can be used in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.

An alternative multi-step sequence could involve starting from naphthalene itself and building the acetamide side chain. For example, a Friedel-Crafts acylation of naphthalene with chloroacetyl chloride could potentially form 1-(chloroacetyl)naphthalene. Subsequent nucleophilic substitution of the chloride with ethylamine would yield the target amide. However, controlling the regioselectivity of the initial acylation can be a challenge.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, N-ethyl-2-(1-naphthyl)acetamide. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the specific reagents and catalysts used.

When using the acid chloride route, the choice of solvent is important. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are commonly used to prevent reaction with the solvent. The temperature of the reaction is also a critical factor. The addition of the amine to the acid chloride is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and minimize the formation of byproducts.

For syntheses employing coupling reagents, the choice of the reagent and any additives can significantly impact the outcome. The table below summarizes how different conditions can be optimized.

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Solvent | Affects solubility of reactants and can influence reaction rates and pathways. | Screening of aprotic solvents like DMF, DCM, and acetonitrile (B52724) is common. The polarity of the solvent can be tuned to optimize the reaction. |

| Temperature | Controls the rate of reaction and can affect the formation of byproducts. Higher temperatures can lead to decomposition or side reactions. | Reactions are often started at low temperatures and allowed to warm to room temperature. The optimal temperature profile is determined empirically. researchgate.net |

| Coupling Reagent/Additive | The choice of coupling system affects the reaction rate and can help to avoid side reactions like racemization if chiral centers are present. | For difficult couplings, more potent reagents like HATU may be used. Additives like HOBt or DMAP can accelerate the reaction and improve yields. nih.gov |

| Stoichiometry | The ratio of reactants, coupling agents, and base can significantly impact the yield. | Slight excesses of the amine or carboxylic acid may be used to drive the reaction to completion. The amount of base is critical to neutralize any acidic byproducts. |

By systematically adjusting these parameters, a synthetic protocol can be developed that provides N-ethyl-2-(1-naphthyl)acetamide in high yield and purity, suitable for further applications.

Stereoselective Synthesis and Chiral Resolution of N-ethyl-2-(1-naphthyl)acetamide Derivatives

The synthesis of enantiomerically pure N-ethyl-2-(1-naphthyl)acetamide derivatives is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological and material properties. Methodologies for achieving this encompass both asymmetric synthesis and the resolution of racemic mixtures.

While specific literature on the stereoselective synthesis of N-ethyl-2-(1-naphthyl)acetamide is not abundant, analogous strategies for creating chiral centers adjacent to aromatic rings are well-established. One such approach is the rhodium-catalyzed asymmetric N-H insertion reaction. For instance, the reaction between indoles and diazonaphthoquinones has been shown to produce axially chiral N-arylindoles with excellent enantiomeric ratios nih.gov. This method, which involves a concerted process as revealed by DFT calculations, demonstrates the potential for creating chirality at the nitrogen atom of an amide linked to a naphthalene moiety.

Chiral resolution is a common technique for separating enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for this purpose. For example, various chiral N1-substituted-1H-pyrazoles have been successfully resolved using cellulose- and amylose-based CSPs acs.org. The choice of mobile phase, such as pure methanol (B129727) or ethanol, can significantly impact the resolution acs.org. Similarly, the enantiomers of a chiral δ-lactam, a key intermediate for bioactive compounds, have been baseline-separated using a Chiralpak IA column mdpi.com. These methods could be adapted for the resolution of chiral derivatives of N-ethyl-2-(1-naphthyl)acetamide.

Dynamic kinetic resolution (DKR) is another advanced strategy that can theoretically provide a 100% yield of a single enantiomer. This process combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. Lipases, in conjunction with a racemization catalyst, are often employed for the DKR of alcohols mdpi.com. A similar principle has been applied to the dynamic resolution of ammonium (B1175870) cations, where a dynamic exchange mechanism allows for the enrichment of one enantiomer youtube.com.

The following table summarizes common chiral resolution techniques that could be applied to N-ethyl-2-(1-naphthyl)acetamide derivatives.

Chiral Resolution Techniques

| Technique | Principle | Potential Application to Naphthyl Acetamides | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers of chiral N-ethyl-2-(1-naphthyl)acetamide derivatives. | acs.orgmdpi.com |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the undesired enantiomer. | Enantioselective synthesis of chiral N-ethyl-2-(1-naphthyl)acetamide derivatives from a racemic precursor. | mdpi.com |

Catalytic Approaches in Naphthyl Acetamide Synthesis

Catalytic methods offer efficient and atom-economical routes to N-ethyl-2-(1-naphthyl)acetamide and its analogues. Transition-metal catalysis, in particular, has been instrumental in developing novel synthetic strategies.

Rhodium catalysis has emerged as a powerful tool for the synthesis of complex molecules involving naphthalene moieties. A notable example is the electron-deficient cationic CpE-rhodium(III) complex-catalyzed [2+2+2] annulation of N-(1-naphthyl)acetamide with two alkynoates nih.gov. This non-oxidative reaction proceeds via the cleavage of adjacent C–H and C–N bonds to yield densely substituted phenanthrenes under mild conditions nih.gov. This transformation highlights the reactivity of the N-(1-naphthyl)acetamide scaffold in catalytic annulation reactions.

Furthermore, rhodium(III)-catalyzed C–H bond naphthylation of weakly-coordinating aryl esters with bicyclic olefins has been demonstrated, producing valuable ester-functionalized 2-naphthylated products in good to excellent yields rsc.org. The regioselectivity of these reactions is a key advantage. While not directly producing an acetamide, these methods showcase the utility of rhodium catalysis in functionalizing aromatic systems with naphthalene groups.

Understanding the catalytic cycles and intermediates is crucial for optimizing reaction conditions and expanding the scope of catalytic transformations. Mechanistic studies on rhodium(III)-catalyzed direct C–H amination reactions have provided significant insights. These studies suggest that the reaction can proceed through a stepwise pathway involving a key Rh(V)-nitrenoid species that undergoes amido insertion kaist.ac.kracs.org. The formation of this metal nitrenoid species is often considered the rate-limiting step kaist.ac.kracs.org.

In the context of the [2+2+2] annulation of N-(1-naphthyl)acetamide, the isolation of a dearomatized spiro compound supports the formation of a cationic spiro rhodacycle intermediate within the catalytic cycle nih.gov. This intermediate is crucial for the subsequent bond-forming steps that lead to the final phenanthrene (B1679779) product.

More recent mechanistic investigations have focused on the utility of 1,4,2-dioxazol-5-ones as efficient amino sources in CpRh(III)-catalyzed C–H amination acs.orgresearchgate.netnih.gov. These reagents show a strong affinity for the cationic Rh(III) center, leading to improved amidation efficiency compared to traditional azide-based reagents acs.orgresearchgate.netnih.gov. Kinetic and computational studies have revealed that the high reactivity is due to the low activation energy of the imido-insertion process acs.orgresearchgate.netnih.gov. The characterization of a cationic CpRh(III) complex with the amidating reagent and its conversion to an amido-inserted rhodacycle provides a clear picture of the C–H amidation process acs.orgresearchgate.netnih.gov.

The table below outlines key intermediates and mechanistic features in rhodium-catalyzed reactions relevant to naphthyl acetamide synthesis.

Mechanistic Insights into Rhodium-Catalyzed Reactions

| Reaction Type | Key Intermediate | Mechanistic Feature | Reference |

|---|---|---|---|

| C–H Amination | Rh(V)-nitrenoid | Stepwise pathway with amido insertion. | kaist.ac.kracs.org |

| [2+2+2] Annulation | Spiro rhodacycle | Formation supported by isolation of a dearomatized spiro compound. | nih.gov |

| C–H Amination with Dioxazolones | Cationic Cp*Rh(III) complex | Low activation energy for imido-insertion. | acs.orgresearchgate.netnih.gov |

Electrochemical Synthesis and C-N Bond Formation Mechanistic Insights

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and proceeding under mild conditions. The electrochemical formation of the C-N amide bond is a key area of investigation.

An electrochemical N-acylation of carboxylic acids with amines has been reported, proceeding with excellent chemoselectivity and positional selectivity in water at room temperature rsc.org. This method, which utilizes tetrabutylammonium (B224687) bromide (TBAB) as an electrocatalyst, demonstrates a direct and environmentally friendly approach to amide bond formation that could be applied to the synthesis of N-ethyl-2-(1-naphthyl)acetamide from 1-naphthylacetic acid and ethylamine.

Electrochemical methods can also be used to form the non-amide C-N bond through direct C(sp³)–H amidation. For example, an electrochemical method for the amidation of benzylic C(sp³)–H bonds has been developed, where electrochemically generated benzylic carbocations are trapped by benzamide (B126) derivatives acs.org. This approach could potentially be adapted to amidate the benzylic position of a suitable naphthalene precursor.

Mechanistic insights into electrochemical C-N bond formation have been gained through studies on Ni-catalyzed aryl amination acs.org. These studies have unraveled the key mechanistic features, leading to the development of robust conditions applicable to a wide range of substrates acs.org. The role of electrochemistry in these reactions is often to modulate the oxidation state of the metal catalyst, facilitating key steps in the catalytic cycle youtube.com. The Shono oxidation, an electrochemical oxidation of amines to form α-alkoxy amides, is another well-established electrochemical transformation that highlights the potential of electrochemistry in amide synthesis youtube.com.

Derivatization Strategies for the N-ethyl-2-(1-naphthyl)acetamide Scaffold

Derivatization of the N-ethyl-2-(1-naphthyl)acetamide scaffold is crucial for tuning its properties and exploring its structure-activity relationships. This can involve the introduction of substituents on the naphthalene ring or modifications to the acetamide side chain.

The synthesis of substituted N-ethyl-2-(1-naphthyl)acetamide derivatives often begins with the synthesis of a substituted 1-naphthylacetic acid precursor. Various methods exist for the synthesis of 1-naphthylacetic acid and its derivatives bloomtechz.combloomtechz.combu.edu. For example, the synthesis of α-substituted 1-naphthylacetic acids has been reported, providing a direct route to precursors for the target amide with substituents on the acetic acid moiety acs.org.

The introduction of substituents directly onto the naphthalene ring of a pre-formed N-naphthyl acetamide can be more challenging. However, methods for the derivatization of naphthalene-containing compounds are known. For instance, the synthesis of N-(4-Bromo-phenyl)-2-(naphthalen-1-yl)acetamide demonstrates that substituted anilines can be used to introduce functionality on the N-aryl portion of the molecule nih.gov. While this substitution is not on the naphthalene ring itself, it showcases the modularity of the synthesis.

The following table lists some substituted derivatives of naphthyl acetamides and their synthetic relevance.

Substituted Naphthyl Acetamide Derivatives

| Compound | Substitution Pattern | Synthetic Relevance | Reference |

|---|---|---|---|

| α-Substituted 1-Naphthylacetic Acids | Substitution on the acetic acid moiety | Precursors for N-ethyl-2-(1-naphthyl)acetamide derivatives with modified side chains. | acs.org |

| N-(4-Bromo-phenyl)-2-(naphthalen-1-yl)acetamide | Substitution on the N-phenyl ring | Demonstrates the use of substituted anilines in the synthesis. | nih.gov |

Structural Modifications of the Ethyl Linker

The ethyl linker in N-ethyl-2-(1-naphthyl)acetamide provides a critical connection between the naphthyl and acetamide functionalities. Modifications to this two-carbon chain can significantly influence the molecule's conformation, flexibility, and biological activity. Synthetic strategies for altering this linker primarily involve N-alkylation or N-acylation of a precursor molecule, 2-(1-naphthyl)acetamide.

The direct N-alkylation of 2-(1-naphthyl)acetamide with various alkyl halides or other electrophiles is a common approach. However, the N-alkylation of secondary amides can be challenging due to the potential for O-alkylation, C-alkylation, and dialkylation, arising from the ambident nature of the amide anion. The choice of base, solvent, and reaction conditions is critical to achieving high selectivity for N-alkylation. Studies on the N-alkylation of similar secondary amides have shown that strong bases may not always be successful, leading to the exploration of alternative methods like microwave-assisted synthesis. derpharmachemica.com

One versatile method for introducing structural diversity at the ethyl linker is through the use of substituted ethylating agents. For instance, reacting 2-(1-naphthyl)acetamide with functionalized 2-bromoethyl derivatives can install various substituents on the linker.

Table 1: Examples of Structural Modifications of the Ethyl Linker

| Starting Material | Reagent | Product | Reaction Type |

| 2-(1-Naphthyl)acetamide | 1,2-Dibromoethane | N-(2-bromoethyl)-2-(1-naphthyl)acetamide | N-alkylation |

| 2-(1-Naphthyl)acetamide | 2-Aminoethanol | N-(2-hydroxyethyl)-2-(1-naphthyl)acetamide | N-alkylation (via protection/deprotection) |

| N-ethyl-2-(1-naphthyl)acetamide | Various oxidizing agents | N-dealkylation or oxidation of the ethyl group | N-dealkylation/Oxidation |

The N-dealkylation of tertiary amines is a well-established transformation that can also be applied to modify the ethyl group in N-ethyl-2-(1-naphthyl)acetamide derivatives. nih.gov This process involves the removal of an alkyl group from a nitrogen atom and can be achieved through various chemical, catalytic, electrochemical, and enzymatic methods. nih.gov Such reactions could be employed to replace the ethyl group with other functionalities or to generate the parent secondary amide for further derivatization.

Functional Group Interconversions for Analog Generation

Functional group interconversions (FGIs) are a powerful tool for generating analogues of N-ethyl-2-(1-naphthyl)acetamide by modifying existing functional groups within the molecule. These transformations allow for the late-stage diversification of a core structure, providing access to a wide range of derivatives without the need for de novo synthesis.

A key handle for FGI is the amide moiety itself. The amide bond can be hydrolyzed to the corresponding carboxylic acid, 2-(1-naphthyl)acetic acid, and an amine. This acid can then be re-coupled with a variety of amines to generate a library of N-substituted analogues. Alternatively, the amide can be reduced to the corresponding amine, N-ethyl-2-(1-naphthyl)ethanamine, which can then undergo a host of reactions characteristic of primary or secondary amines.

Another site for functional group interconversion is the naphthyl ring. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce new substituents onto the aromatic core, thereby modulating the electronic and steric properties of the molecule. The position of substitution will be directed by the activating nature of the alkylacetamide substituent.

Furthermore, if a functional group is present on the ethyl linker, as introduced in section 2.6.2, it can be further manipulated. For example, a hydroxyl group on the linker can be oxidized to a ketone or an aldehyde, or it can be converted to a good leaving group, such as a tosylate or mesylate, for subsequent nucleophilic substitution. vanderbilt.edu

Table 2: Examples of Functional Group Interconversions for Analog Generation

| Starting Material | Reagent(s) | Product | Transformation |

| N-ethyl-2-(1-naphthyl)acetamide | 1. H₂O, H⁺/OH⁻2. SOCl₂3. R-NH₂ | N-alkyl/aryl-2-(1-naphthyl)acetamide | Amide hydrolysis and re-amidation |

| N-ethyl-2-(1-naphthyl)acetamide | LiAlH₄ or BH₃ | N-ethyl-2-(1-naphthyl)ethanamine | Amide reduction |

| N-(2-hydroxyethyl)-2-(1-naphthyl)acetamide | PCC or DMP | N-(2-oxoethyl)-2-(1-naphthyl)acetamide | Alcohol oxidation |

| N-(2-bromoethyl)-2-(1-naphthyl)acetamide | NaN₃ | N-(2-azidoethyl)-2-(1-naphthyl)acetamide | Nucleophilic substitution |

The synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides through a rearrangement reaction highlights a sophisticated FGI that could potentially be adapted for N-ethyl-2-(1-naphthyl)acetamide analogues. nih.gov This type of reaction involves the formation of an intermediate piperazine-2,5-dione, which is then cleaved to yield the desired N-aryl glycine. nih.gov Such strategies demonstrate the breadth of chemical transformations available for the generation of novel and diverse analogues based on the N-ethyl-2-(1-naphthyl)acetamide scaffold.

Structure Activity Relationship Sar Investigations of N Ethyl 2 1 Naphthyl Acetamide and Its Analogs

Impact of Naphthalene (B1677914) Ring Substitutions on Biological Activity Profiles

The naphthalene ring is a core structural motif that significantly influences the biological activity of N-ethyl-2-(1-naphthyl)acetamide analogs. The position, number, and nature of substituents on this bicyclic aromatic system can dramatically alter the compound's interaction with biological targets.

Research on related naphthoyl derivatives has demonstrated that substitutions on the naphthalene ring are a key determinant of potency and selectivity. For instance, in a series of N-(6-ferrocenyl-2-naphthoyl) dipeptide ethyl esters developed as anticancer agents, the position of the ferrocenyl group on the naphthalene ring was crucial for activity. nih.gov While direct studies on substituted N-ethyl-2-(1-naphthyl)acetamide are limited, it can be inferred that introducing various functional groups—such as halogens, alkyls, alkoxys, and nitro groups—at different positions on the naphthalene ring would significantly modulate the electronic and steric properties of the molecule. These changes, in turn, would affect its binding affinity to target proteins.

In a study of naphtho[1,2-b]furan-2-carboxamides as melanin (B1238610) concentrating hormone receptor 1 (MCH-R1) antagonists, a variety of aryl and heteroaryl groups at the C-5 position of the naphtho[1,2-b]furan-2-carboxamide skeleton were explored. This highlights the importance of substitution on the naphthalene-related ring system in achieving high potency. jst.go.jp

Table 1: Impact of Naphthalene Ring Substitution on MCH-R1 Antagonist Activity of Naphtho[1,2-b]furan-2-carboxamide Analogs

| Compound | 5-Position Substituent | IC50 (nM) |

| 10a | Phenyl | 15 |

| 10b | 4-Pyridinyl | 3 |

| 10c | 3-Pyridinyl | 10 |

| 10d | 2-Pyridinyl | 25 |

| 10e | Thiophen-2-yl | 8 |

Data sourced from a study on naphtho[1,2-b]furan-2-carboxamides. jst.go.jp

Role of the N-Ethyl Amide Group in Molecular Recognition and Target Binding

The N-ethyl amide group is a critical component of the N-ethyl-2-(1-naphthyl)acetamide scaffold, playing a significant role in molecular recognition and target binding. The amide bond itself can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), facilitating key interactions within a receptor's binding pocket.

Influence of Aliphatic Linker Modifications on Efficacy and Selectivity

The acetamide (B32628) moiety in N-ethyl-2-(1-naphthyl)acetamide includes a single methylene (B1212753) group that acts as an aliphatic linker between the naphthalene ring and the amide functionality. Modifications to this linker can have a profound impact on the compound's efficacy and selectivity.

Altering the length of the linker, for instance by adding or removing methylene units, would change the spatial relationship between the bulky naphthalene group and the hydrogen-bonding amide group. This could either improve or disrupt the optimal binding geometry with a target receptor. In the development of MCH-R1 antagonists based on a naphtho[1,2-b]furan-2-carboxamide scaffold, varying the chain linker length was a key aspect of the SAR study. jst.go.jp

Furthermore, introducing rigidity into the linker, for example through the incorporation of a cyclopropyl (B3062369) group or a double bond, could lock the molecule into a more bioactive conformation, potentially increasing potency. Conversely, a more flexible linker might allow the molecule to adapt to different binding pockets, possibly leading to broader activity or off-target effects.

Stereochemical Factors Governing Biological Activity and Receptor Specificity

While N-ethyl-2-(1-naphthyl)acetamide itself is not chiral, the introduction of a chiral center, for instance by substitution on the aliphatic linker, would result in enantiomers that could exhibit different biological activities. It is a well-established principle in pharmacology that stereoisomers can have distinct potencies, efficacies, and even different pharmacological profiles due to the stereospecific nature of biological receptors.

In a study of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors, stereoisomerism was a considered factor in the quantitative structure-activity relationship (QSAR) modeling. nih.gov Although specific data on chiral analogs of N-ethyl-2-(1-naphthyl)acetamide is not available, it is highly probable that if a stereocenter were introduced, the (R)- and (S)-enantiomers would display differential activity. This is because the three-dimensional arrangement of the naphthalene ring, the amide group, and any other substituents relative to each other would dictate the precise fit into a chiral binding site.

Comparative SAR Analysis Across Diverse Naphthyl Amide Chemotypes

A comparative analysis of the SAR of N-ethyl-2-(1-naphthyl)acetamide with other naphthyl amide chemotypes reveals both common principles and unique features. For example, the aforementioned N-(6-ferrocenyl-2-naphthoyl) dipeptide ethyl esters demonstrate the potent anticancer activity that can be achieved by incorporating a naphthalene scaffold. nih.gov In this series, the dipeptide portion plays a crucial role in activity, a feature absent in the simpler N-ethyl-2-(1-naphthyl)acetamide structure.

In another example, N-(naphthalen-1-yl)-2-(piperidin-1)-acetamide has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential neurological application for this class of compounds. nih.gov This highlights that the nature of the substituent on the acetamide nitrogen (an ethyl group versus a piperidinyl group) can drastically change the biological target.

The parent compound, 2-(1-naphthyl)acetamide, is a synthetic auxin used in agriculture to promote plant growth. nih.gov The addition of the N-ethyl group in N-ethyl-2-(1-naphthyl)acetamide likely alters its properties sufficiently to impart different biological activities, moving from a plant growth regulator to potentially a modulator of human or animal proteins.

Application of Computational Methodologies in SAR Elucidation

Computational methodologies are invaluable tools for elucidating the SAR of compounds like N-ethyl-2-(1-naphthyl)acetamide. Molecular docking studies can predict the binding mode and affinity of the compound and its analogs within the active site of a target protein. longdom.orgnih.gov This allows for a rational, structure-based design of more potent and selective inhibitors.

For example, docking studies on N-aryl-2-(N-disubstituted) acetamide compounds have been used to predict their inhibitory potential against enzymes involved in neurodegenerative diseases. nih.gov Such studies could be applied to N-ethyl-2-(1-naphthyl)acetamide to identify potential biological targets and to understand the structural basis for its activity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of a series of analogs with their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Advanced Spectroscopic and Analytical Characterization Techniques in N Ethyl 2 1 Naphthyl Acetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of N-ethyl-2-(1-naphthyl)acetamide. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, N-ethylacetamide, the chemical shifts are assigned as follows: a signal at approximately 6.7 ppm corresponds to the amide proton (NH), a quartet at 3.260 ppm is attributed to the methylene (B1212753) protons (-CH2-) of the ethyl group, a singlet at 1.976 ppm represents the methyl protons of the acetyl group, and a triplet at 1.141 ppm corresponds to the terminal methyl protons (-CH3) of the ethyl group. chemicalbook.com For N-ethyl-2-(1-naphthyl)acetamide, the aromatic protons of the naphthyl group would exhibit complex splitting patterns in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. In a similar compound, N-ethyl-N-phenylacetamide, the carbonyl carbon of the amide group is observed, along with signals for the ethyl and phenyl carbons. nih.gov For N-ethyl-2-(1-naphthyl)acetamide, distinct signals for the naphthyl carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon would be expected, allowing for a complete structural confirmation.

Table 1: Representative ¹H NMR Spectral Data for an N-ethylacetamide Moiety

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | ~6.7 | Broad Singlet |

| Methylene (-CH2-) | 3.260 | Quartet |

| Acetyl Methyl (-CH3) | 1.976 | Singlet |

Note: Data is based on N-ethylacetamide and serves as a reference. chemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of N-ethyl-2-(1-naphthyl)acetamide would display characteristic absorption bands corresponding to its amide and aromatic functionalities. A strong absorption band is expected in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibration of the secondary amide. The N-H stretching vibration would appear as a sharp band around 3300 cm⁻¹. The aromatic C-H stretching vibrations of the naphthyl group would be observed above 3000 cm⁻¹, while the C-H stretching of the ethyl group would be seen below 3000 cm⁻¹. physchemres.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The naphthyl group in N-ethyl-2-(1-naphthyl)acetamide is the primary chromophore and would exhibit strong absorption bands in the UV region. The electronic transitions of the aromatic system would likely result in multiple absorption maxima. For instance, a synthesized molecule containing a pyrazoline and phenyl groups showed a maximum absorption (λmax) at 301 nm in dichloromethane (B109758) (DCM). physchemres.org The specific λmax values for N-ethyl-2-(1-naphthyl)acetamide would be dependent on the solvent used due to solvatochromic effects. physchemres.org

Table 2: Expected IR Absorption Bands for N-ethyl-2-(1-naphthyl)acetamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amide | N-H Stretch | ~3300 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of N-ethyl-2-(1-naphthyl)acetamide, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of N-ethyl-2-(1-naphthyl)acetamide would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the naphthylacetyl and ethylamine (B1201723) moieties. For example, in the analysis of a related compound, 1-naphthylacetic acid (NAA), a prominent fragment ion was observed at m/z 140.9. nih.gov

Advanced Chromatographic and Electrophoretic Methods for Purity and Quantitative Analysis

To ensure the purity of N-ethyl-2-(1-naphthyl)acetamide and to perform quantitative analysis, advanced separation techniques are employed.

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a highly sensitive and selective method for the analysis of compounds in complex matrices. nih.gov This technique is particularly useful for determining the presence and quantity of N-ethyl-2-(1-naphthyl)acetamide in various samples. The method involves separating the compound from other components using liquid chromatography, followed by its detection and quantification using mass spectrometry. nih.gov For the related compound 2-(1-naphthyl)acetamide (NAAm), LC/MS/MS methods have been developed and validated for its determination in food samples, demonstrating good linearity, recovery, and precision. nih.gov

Microemulsion electrokinetic capillary chromatography (MEEKC) is a capillary electrophoresis technique that utilizes a microemulsion as the background electrolyte. nih.gov This method is well-suited for the separation of neutral analytes like N-ethyl-2-(1-naphthyl)acetamide. springernature.com In MEEKC, analytes partition between the aqueous phase and the oil droplets of the microemulsion, which act as a pseudostationary phase. nih.govspringernature.com The separation can be optimized by modifying the composition of the microemulsion, such as the type of surfactant, the oil phase, and the addition of organic solvents. nih.govresearchgate.net This technique offers an alternative and efficient approach for the purity assessment and quantitative analysis of N-ethyl-2-(1-naphthyl)acetamide.

Applications and Broader Academic Impact of N Ethyl 2 1 Naphthyl Acetamide Chemistry

Contributions to Novel Synthetic Organic Chemistry Methodologies and Reagents

The chemistry of naphthyl acetamides serves as a fertile ground for the development of new synthetic methods. While the synthesis of N-ethyl-2-(1-naphthyl)acetamide itself can be accomplished through standard and well-established amidation reactions—typically involving the coupling of 1-naphthaleneacetic acid with ethylamine (B1201723) using a coupling agent or the acylation of ethylamine with a reactive derivative of 1-naphthaleneacetic acid, such as an acyl chloride—the core structure is also a key reactant in more advanced transformations.

A significant recent development is the use of the parent compound, 2-(1-Naphthyl)acetamide , in rhodium-catalyzed annulation reactions. Researchers have demonstrated that an electron-deficient cationic rhodium(III) complex can catalyze a non-oxidative [2+2+2] annulation of N-(1-naphthyl)acetamide with two alkyne molecules. nih.govmdpi.com This process occurs under mild conditions and involves the cleavage of adjacent C−H and C−N bonds, leading to the formation of densely substituted phenanthrenes. nih.govmdpi.com The reaction is notable for its chemoselectivity; using N-(1-naphthyl)acetamide instead of a simpler acetanilide (B955) switches the reaction pathway away from a more common oxidative annulation. nih.govmdpi.com This methodology not only provides a novel route to complex polycyclic aromatic systems but also highlights the unique reactivity of the naphthyl acetamide (B32628) scaffold as a synthetic reagent.

The general synthetic accessibility of N-substituted-2-(1-naphthyl)acetamides makes them valuable as building blocks. The straightforward nature of their preparation from 1-naphthaleneacetic acid allows for the systematic generation of libraries of related compounds for further study.

Table 1: Representative Synthetic Methodologies for Naphthyl Acetamides

| Method | Reactants | Product Class | Significance |

|---|---|---|---|

| Amide Coupling | 1-Naphthaleneacetic acid, Ethylamine, Coupling Agent (e.g., EDC) | N-ethyl-2-(1-naphthyl)acetamide | Standard, reliable method for specific N-alkylation. researchgate.net |

| Arndt-Eistert Reaction | 1-(Diazoacetyl)naphthalene, Ethanol, Silver Benzoate Catalyst | Ethyl 1-naphthylacetate (B1228651) (precursor) | Modified method for producing the ester precursor to the parent acid. orgsyn.org |

| Rhodium-Catalyzed [2+2+2] Annulation | N-(1-Naphthyl)acetamide, Alkynoates | Substituted Phenanthrenes | Novel C-H/C-N bond cleavage for complex aromatic synthesis. nih.govmdpi.com |

Role in Medicinal Chemistry Research and Pre-clinical Drug Candidate Identification

The naphthyl acetamide framework is a recurring motif in medicinal chemistry, valued for its ability to interact with biological targets. While specific preclinical data for N-ethyl-2-(1-naphthyl)acetamide is not prominent in the literature, the broader class of N-substituted acetamides has been the subject of significant investigation.

Recently, a series of N-substituted acetamide derivatives were designed and identified as novel and potent antagonists for the P2Y₁₄ receptor (P2Y₁₄R). nih.gov This receptor is implicated in numerous human inflammatory diseases. Through molecular hybridization and docking studies, researchers developed compounds with high binding affinity and selectivity. One lead compound, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide , demonstrated excellent efficacy in a preclinical model of acute gouty arthritis, showing favorable oral bioavailability and pharmacokinetic profiles. nih.gov This work underscores the potential of the N-substituted acetamide scaffold, to which N-ethyl-2-(1-naphthyl)acetamide belongs, as a source of new therapeutic agents for inflammatory conditions.

Furthermore, the parent compound, 2-(1-Naphthyl)acetamide , and its corresponding acid, 1-naphthaleneacetic acid (NAA), are well-known synthetic auxins (plant hormones). epa.govnih.gov Their ability to mimic the natural plant hormone indole-3-acetic acid has led to their widespread use in agriculture to regulate plant growth. epa.gov The extensive toxicological and regulatory assessment of these compounds by bodies like the U.S. Environmental Protection Agency provides a foundational understanding of the biological interactions of this chemical family. epa.gov

Table 2: Bioactivity of Representative Naphthyl Acetamide Analogs

| Compound/Class | Biological Target/Activity | Therapeutic Area/Application | Research Finding |

|---|---|---|---|

| N-substituted-acetamide derivatives | P2Y₁₄ Receptor Antagonist | Anti-inflammatory (Gout) | Lead compound showed IC₅₀ of 0.6 nM and favorable in vivo efficacy. nih.gov |

| 2-(1-Naphthyl)acetamide | Synthetic Plant Auxin | Agriculture (Plant Growth Regulator) | Used for fruit thinning and stimulating root growth. epa.govnih.gov |

| N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide | Melatonin (B1676174) Receptor Agonist (Agomelatine) | Antidepressant | A structurally related approved drug, demonstrating the scaffold's clinical relevance. wipo.int |

Exploration in Advanced Materials Science Applications

The exploration of N-ethyl-2-(1-naphthyl)acetamide and its close analogs in advanced materials science is an area with potential rather than a history of extensive application. The core naphthalene (B1677914) unit is a well-known chromophore, and naphthalene-based organic molecules are frequently studied for their photonic properties, such as high photoluminescence quantum efficiency and color tunability. These characteristics make them attractive for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optical materials.

For instance, derivatives like N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide are investigated as fluorescent dyes. The modification of the naphthalene core with various functional groups can tune intermolecular interactions, such as hydrogen bonding and π–π stacking, which are critical in controlling the self-assembly and final aggregated structures of materials. While direct research linking N-ethyl-2-(1-naphthyl)acetamide to materials science is limited, its structure suggests it could be a valuable intermediate for creating more complex functional materials where the naphthalene moiety provides the core photophysical properties.

Utility as Biochemical Probes and Research Intermediates

In the realm of biochemistry and chemical biology, naphthyl acetamides serve as useful tools and intermediates. The established role of 2-(1-Naphthyl)acetamide as a synthetic auxin makes it a standard research tool for studying plant physiology and development. nih.gov

Furthermore, related structures have been identified as metabolites of known drugs. For example, N-(2-Aminoethyl)-2-(1-naphthyl)acetamide is a known metabolite of Naphazoline, a common decongestant. chemicalbook.comnih.gov The synthesis and characterization of such metabolites are crucial for understanding the pharmacokinetics and biotransformation of parent drugs.

Given its straightforward synthesis, N-ethyl-2-(1-naphthyl)acetamide is an ideal candidate for inclusion in chemical libraries used for high-throughput screening. Its structure represents a specific point in the chemical space around the naphthyl acetamide core, making it a useful probe to systematically explore structure-activity relationships (SAR) when investigating new biological targets. Its synthesis from 1-naphthaleneacetic acid and subsequent potential for further chemical modification make it a versatile research intermediate. researchgate.net

Emerging Research Frontiers and Interdisciplinary Opportunities in Naphthyl Acetamide Science

The future of naphthyl acetamide chemistry is positioned at the intersection of several scientific disciplines. The development of novel catalytic reactions, such as the rhodium-catalyzed annulation, opens new frontiers in synthetic organic chemistry, enabling the construction of previously inaccessible molecular architectures from simple naphthyl acetamide precursors. nih.govmdpi.com

In medicinal chemistry, the proven success of this scaffold in targeting receptors for inflammatory diseases presents a significant opportunity. nih.gov Future work will likely involve the synthesis of diverse libraries of N-substituted naphthyl acetamides, including N-ethyl-2-(1-naphthyl)acetamide, to screen against a wide range of biological targets, from G-protein coupled receptors to enzymes involved in cancer and neurodegenerative diseases.

The inherent fluorescence of the naphthalene ring system also suggests untapped potential in the development of novel biochemical probes and sensors. By functionalizing the acetamide portion of the molecule with reactive groups or moieties that respond to specific biological analytes, new tools for imaging and diagnostics could be created. This represents a compelling interdisciplinary opportunity, bridging synthetic chemistry with cell biology and medical diagnostics.

Q & A

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (retention time: ~8.2 min) and mobile phases of acetonitrile/water (70:30) .

- GC-MS : Electron ionization (70 eV) identifies fragments like m/z 185 (M+) and 141 (naphthyl loss) .

- Melting point : Sharp melting ranges (e.g., 178–180°C) confirm crystallinity .

How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Advanced Research Question

Degradation studies show:

- Polar solvents (e.g., DMSO) : Accelerate hydrolysis of the amide bond at >40°C, forming 1-naphthylacetic acid.

- Nonpolar solvents (e.g., hexane) : Enhance stability; <5% degradation after 6 months at 4°C .

- Light sensitivity : Amber vials reduce photolytic decomposition by 90% compared to clear glass .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question

Discrepancies often arise from:

- Formulation differences : Co-administration with adjuvants (e.g., IBA in Toniroot®) alters bioavailability .

- Assay variability : Standardize protocols (e.g., OECD Guidelines 208 for plant assays) to ensure reproducibility.

- Statistical rigor : Use meta-analysis tools (e.g., RevMan) to aggregate data and adjust for confounding variables .

What spectroscopic markers distinguish N-ethyl-2-(1-naphthyl)acetamide from structural analogs?

Advanced Research Question

- IR : A strong C=O stretch at ~1640 cm⁻¹ and N–H bend at ~1550 cm⁻¹ confirm the acetamide group .

- ¹H NMR : A triplet at δ 1.2 ppm (CH₃ of ethyl) and a singlet at δ 2.1 ppm (COCH₃) differentiate it from N-methyl derivatives .

- ¹³C NMR : The carbonyl carbon resonates at ~170 ppm, while naphthyl carbons appear at 125–135 ppm .

How can computational modeling predict N-ethyl-2-(1-naphthyl)acetamide’s environmental fate?

Advanced Research Question

- QSAR models : Estimate biodegradation half-lives (e.g., EPI Suite) using logP (2.8) and molecular weight (185.22 g/mol) .

- Molecular docking : Simulate binding to plant auxin receptors (e.g., TIR1) to predict bioactivity .

- Ecotoxicity : Predict LC50 for aquatic organisms using ECOSAR v2.0 .

What strategies optimize enantiomeric purity in asymmetric synthesis of N-ethyl-2-(1-naphthyl)acetamide derivatives?

Advanced Research Question

- Chiral catalysts : Use (R)-BINOL-derived phosphoric acids to achieve >90% enantiomeric excess (ee) in Mannich reactions .

- Chromatography : Chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers .

- Crystallization-induced asymmetric transformation : Recrystallization from ethanol/water mixtures enhances ee to 99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.